molecular formula C21H19FN2O4S B2376464 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 921901-34-0

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2376464
CAS No.: 921901-34-0
M. Wt: 414.45
InChI Key: CFHJCOCYLSWCTJ-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that features a combination of several functional groups, including a benzo[d][1,3]dioxole moiety, a fluorobenzo[d]thiazole unit, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step organic reactionsThe final step involves the coupling of the tetrahydrofuran ring to the acetamide backbone under specific reaction conditions, such as the use of a base like potassium carbonate in an aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the nitro group can produce amine derivatives .

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzo[d][1,3]dioxole and fluorobenzo[d]thiazole units are crucial for binding to these targets, while the tetrahydrofuran ring enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
  • 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Uniqueness

The uniqueness of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom in the benzo[d]thiazole unit enhances its reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c22-15-4-1-5-18-20(15)23-21(29-18)24(11-14-3-2-8-26-14)19(25)10-13-6-7-16-17(9-13)28-12-27-16/h1,4-7,9,14H,2-3,8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHJCOCYLSWCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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